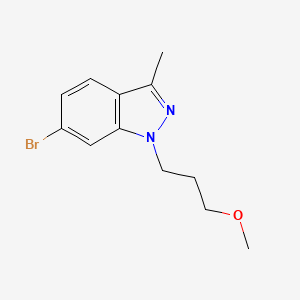

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Descripción

Propiedades

IUPAC Name |

6-bromo-1-(3-methoxypropyl)-3-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-11-5-4-10(13)8-12(11)15(14-9)6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIYWLFVGBFSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)Br)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631068 | |

| Record name | 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865156-81-6 | |

| Record name | 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

This document provides a comprehensive technical overview for the synthesis, purification, and analytical characterization of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole (CAS No. 865156-81-6). This guide is intended for researchers and professionals in organic synthesis and drug development, offering not just a protocol, but the underlying scientific rationale for the selected methodologies.

Introduction and Strategic Importance

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including kinase inhibitors for oncology.[1][2] The specific functionalization of this molecule—a bromine atom at the 6-position for subsequent cross-coupling reactions, a methyl group at the 3-position, and an N1-alkyl chain—makes it a versatile intermediate for building a diverse library of potential drug candidates.[3][4] The synthesis of such N-substituted indazoles requires careful control of regioselectivity, a central challenge that will be addressed in this guide.[2][5]

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule is logically approached through a two-stage process. The primary disconnection is at the N1-alkyl bond, pointing to an N-alkylation reaction as the key final step. This strategy simplifies the synthesis to two main objectives:

-

Preparation of the Core Scaffold: The synthesis of the 6-Bromo-3-methyl-1H-indazole precursor.

-

Regioselective N-Alkylation: The selective alkylation at the N1 position with a 3-methoxypropyl halide or equivalent electrophile.

This approach allows for the late-stage introduction of the N-alkyl group, a common strategy for creating analog libraries from a common intermediate.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Protocol

Part A: Synthesis of 6-Bromo-3-methyl-1H-indazole (Precursor)

The synthesis of the indazole core can be achieved from a suitably substituted aniline derivative. A common and effective method is the diazotization and subsequent cyclization of an N-acetylated 2-alkylaniline.[1]

Step-by-Step Protocol:

-

Acetylation: In a reaction vessel, dissolve 4-bromo-2-ethylaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 30°C. Stir the mixture for 2 hours at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Diazotization and Cyclization: Cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite (1.5 eq) in concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Workup and Isolation: Carefully pour the reaction mixture over crushed ice, leading to the precipitation of a solid. Neutralize the mixture with a saturated sodium hydroxide solution to a pH of approximately 8. Filter the resulting solid, wash thoroughly with cold water, and dry under a vacuum.

-

Purification: The crude 6-Bromo-3-methyl-1H-indazole can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure precursor.

Part B: N-Alkylation to Yield 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

The N-alkylation of indazoles is a critical step where regioselectivity is paramount. Direct alkylation can lead to a mixture of N1 and N2 isomers.[2][6] To achieve high selectivity for the desired N1 product, the choice of base and solvent is crucial. Strong, non-coordinating bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) are known to strongly favor N1 alkylation.[5][7] This preference is often attributed to the formation of the more thermodynamically stable N1-anion or potential chelation effects that sterically hinder the N2 position.[5]

Caption: Workflow for the selective N1-alkylation reaction.

Step-by-Step Protocol:

-

Preparation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and cool the suspension to 0°C.

-

Deprotonation: Slowly add a solution of 6-Bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.

-

Alkylation: Cool the reaction mixture back to 0°C. Add 1-bromo-3-methoxypropane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Quenching and Extraction: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.[8][9]

Spectroscopic Data

The following table summarizes the expected data from key spectroscopic techniques. NMR spectroscopy is a particularly powerful tool for distinguishing between N1 and N2 isomers.[10][11]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. The proton at C7 is typically the most deshielded in N1-isomers. Alkyl Chain: A triplet for the N-CH₂ protons around δ 4.3-4.5 ppm. A multiplet for the central -CH₂- group around δ 2.1-2.3 ppm. A triplet for the O-CH₂ protons around δ 3.3-3.5 ppm. Methoxy Group: A sharp singlet for the -OCH₃ protons around δ 3.2-3.4 ppm. Methyl Group: A singlet for the C3-CH₃ protons around δ 2.5-2.7 ppm. |

| ¹³C NMR | Aromatic Carbons: Signals in the aromatic region (δ 110-145 ppm). Alkyl Chain: Resonances for the N-CH₂, central -CH₂-, and O-CH₂ carbons. Methoxy Carbon: A signal around δ 58-60 ppm. Methyl Carbon: A signal for the C3-CH₃ in the aliphatic region (δ 10-15 ppm). |

| Mass Spec (ESI-MS) | Molecular Ion: A characteristic isotopic pattern for a monobrominated compound with two major peaks of nearly equal intensity at m/z = 283.06 (for ⁷⁹Br) and 285.06 (for ⁸¹Br), corresponding to [M+H]⁺. |

| IR Spectroscopy | Key Stretches: C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the 1450-1600 cm⁻¹ region, and a strong C-O ether stretch around 1100 cm⁻¹. |

Chromatographic Data

-

Thin-Layer Chromatography (TLC): Used for reaction monitoring and selection of column chromatography eluent. Visualization is typically achieved under UV light (254 nm).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should ideally be >95% for use in further research.

Safety and Handling

The precursor, 6-Bromo-3-methyl-1H-indazole, is classified with several GHS hazard statements, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All manipulations, especially those involving sodium hydride (which is flammable and reacts violently with water) and volatile organic solvents, should be conducted within a certified chemical fume hood.

Conclusion

This guide outlines a robust and scientifically grounded strategy for the synthesis and characterization of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole. The key to a successful synthesis lies in the careful execution of the precursor preparation and, most critically, the control of regioselectivity during the N-alkylation step using a well-chosen base-solvent system. The provided analytical benchmarks will serve to validate the identity and purity of the final product, ensuring its suitability for advanced applications in pharmaceutical research and development.

References

- CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.

-

(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

-

Wiley-VCH 2007 - Supporting Information. Wiley Online Library. [Link]

-

CAS 865156-81-6 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole Chemical Report & Database. Market Publishers. [Link]

-

Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. [Link]

-

6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. [Link]

-

6-bromo-3-methyl-1H-indazole | C8H7BrN2. PubChem. [Link]

-

Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]

-

Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. ChemBeads. [Link]

-

(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]

-

Fluorescence emission spectra substituted 2H-indazoles in different... ResearchGate. [Link]

-

(PDF) 13 C NMR of indazoles. ResearchGate. [Link]

-

The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. University of Groningen research portal. [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

-

Supporting Information for Copper-Catalyzed Synthesis of 1H-Indazoles. Organic Chemistry Org. [Link]

-

(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH). [Link]

-

Indazole – Knowledge and References. Taylor & Francis Online. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. connectjournals.com [connectjournals.com]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. research.rug.nl [research.rug.nl]

- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Profile of a Promising Indazole Derivative

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The specific compound, 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, represents a promising scaffold for further drug discovery efforts. Its therapeutic potential, however, is intrinsically linked to its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.

This technical guide provides a comprehensive overview of the key physicochemical properties of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole. As a senior application scientist, the focus extends beyond a mere presentation of data. Instead, this document delves into the robust experimental methodologies required to determine these properties, offering a framework for the rigorous characterization of this and similar novel chemical entities. The integration of established protocols with an understanding of the underlying scientific principles is paramount for the successful progression of drug candidates from the laboratory to clinical applications.

Molecular and Structural Characteristics

A foundational understanding of a molecule begins with its basic structural and identifying information.

| Property | Value | Source |

| Chemical Name | 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | - |

| CAS Number | 865156-81-6 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₅BrN₂O | [4][5][6] |

| Molecular Weight | 283.17 g/mol | [4][6] |

| Chemical Structure |  | [4] |

Core Physicochemical Properties: A Methodological Approach

The following sections detail the significance and experimental determination of the most critical physicochemical parameters for a drug candidate.

Melting Point: A Gateway to Purity and Stability

The melting point of a solid crystalline compound is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. A sharp melting range is indicative of high purity, while a broad and depressed range often suggests the presence of impurities.[8]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.[2][9][10][11]

-

Sample Preparation:

-

A small amount of finely powdered 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is introduced into a capillary tube, which is sealed at one end.

-

The sample is compacted at the bottom of the tube by gentle tapping.

-

-

Apparatus Setup:

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

-

Measurement:

-

The sample is heated at a controlled rate.

-

An initial rapid heating can be employed to determine an approximate melting point.

-

For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the approximate melting point is approached.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

-

Predicted Data:

Solubility: The Key to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development.[5]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[12][15]

-

Preparation: An excess of solid 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is added to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (typically at 25 °C or 37 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are allowed to stand, and the supernatant is carefully removed and filtered through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Predicted Data:

Predictive models are available to estimate aqueous solubility.[16][17][18] For instance, Chemaxon's Solubility Predictor can estimate intrinsic solubility and pH-solubility profiles.[16]

Lipophilicity (logP): Balancing Membrane Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial factor influencing its ability to cross biological membranes. The logarithm of the partition coefficient (logP) between n-octanol and water is the most common measure of lipophilicity.[19][20]

Experimental Protocol: logP Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values.[16][19][20][21][22]

-

Standard Selection: A series of standard compounds with known logP values that span the expected logP of the test compound are chosen.

-

Chromatographic Conditions: An isocratic or gradient elution method is developed using a reversed-phase column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration Curve: The retention times of the standard compounds are measured, and a calibration curve is constructed by plotting the logarithm of the retention factor (log k') against the known logP values.

-

Sample Analysis: The retention time of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is measured under the same chromatographic conditions.

-

logP Calculation: The logP of the test compound is determined by interpolating its log k' value onto the calibration curve.

Predicted Data:

| Property | Predicted Value | Source |

| XLogP3 | 3.14370 | [5] |

For comparison, the XLogP3 of 6-bromo-3-methyl-1H-indazole is 2.6[11] and for 6-bromo-1-methyl-1H-indazole is 2.8.[23]

Acidity/Basicity (pKa): Understanding Ionization in Physiological Environments

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate, the pKa determines its degree of ionization at a given pH.[3] Since the ionized and unionized forms of a drug have different solubilities and membrane permeabilities, pKa is a critical parameter for predicting its in vivo behavior.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining pKa values.[3][6][23][24][25]

-

Sample Preparation: A solution of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole of known concentration is prepared in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds).

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Predicted Data:

Computational tools can provide estimations of pKa values based on the molecular structure.[8][14][20][26][27] The basicity of the indazole nitrogen atoms will be the primary determinant of the pKa of this compound.

Spectroscopic Characterization: Confirming Molecular Identity

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, NMR would confirm the presence and connectivity of the indazole core, the bromo-substituent, the methyl group, and the 3-methoxypropyl side chain.[28][17][25][29][30][31][32][33][34]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the target compound would show characteristic absorption bands for the C-H, C=C, C-N, and C-O bonds. Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.[1][26][32][33][35]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural elucidation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7][13][18][36][37]

Computational and Predictive Approaches

In modern drug discovery, in silico methods are increasingly used to predict the physicochemical properties of molecules before they are synthesized.[19][20][21][22][24][31][35][38] These computational tools leverage large datasets of experimentally determined properties and sophisticated algorithms to estimate values for novel compounds. While these predictions are valuable for prioritizing candidates, they must always be confirmed by experimental determination for lead compounds.

Conclusion

The comprehensive physicochemical characterization of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is a critical step in evaluating its potential as a drug discovery lead. The methodologies outlined in this guide provide a robust framework for obtaining reliable data on its melting point, solubility, lipophilicity, and pKa. A thorough understanding of these properties, coupled with spectroscopic confirmation of its structure, will enable informed decision-making in the design and development of new therapeutic agents based on this promising indazole scaffold.

References

- Elucidation of Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Small molecule NMR sample prepar

- Deep Learning Methods to Help Predict Properties of Molecules

- Solubility prediction. (n.d.). Chemaxon.

- Melting point determin

- Predicting Solubility. (n.d.). Rowan Scientific.

- List of Popular Software Packages for Solubility Prediction. (n.d.).

- A comparison of methods for melting point calculation using molecular dynamics simulations. (2012). The Journal of Chemical Physics.

- Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs.

- CAUSol solubility prediction tool: Part 1. (n.d.). Bao Nguyen Research Group.

- ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Sc

- Physicochemical property prediction for small molecules using integral equation-based solvation models. (n.d.). Eldorado - Repository of the TU Dortmund.

- Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. (2018).

- Advancing physicochemical property predictions in computational drug discovery. (n.d.). eScholarship.org.

- Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. (n.d.). Journal of Student Research.

- (PDF) ClassicalGSG : Prediction of log P using classical molecular force fields and geometric scattering for graphs. (n.d.).

- LogP and logD calcul

- Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011).

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- Discovering Melting Temperature Prediction Models of Inorganic Solids by Combining Supervised and Unsupervised Learning. (2024). arXiv.

- Discovering melting temperature prediction models of inorganic solids by combining supervised and unsupervised learning. (2024). AIP Publishing.

- CAS 865156-81-6 6-Bromo-1-(3-methoxypropyl)

- 865156-81-6|6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-Indazole. (n.d.). BLDpharm.

- CAS 865156-81-6 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole. (n.d.). Alfa Chemistry.

- 6-bromo-3-methyl-1H-indazole. (n.d.). PubChem.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 6-Bromo-1-methyl-1H-indazole. (n.d.). PubChem.

- 6-bromo-1-(3-methoxypropyl)-3-methyl-1h-indazole. (n.d.). Echemi.

- 865156-81-6 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-Indazole. (n.d.). AKSci.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.

- 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole. (n.d.). Benchchem.

- Wiley-VCH 2007 - Supporting Inform

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI.

- How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor.

- 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid deriv

- 6-Bromo-1H-indazole 95 79762-54-2. (n.d.). Sigma-Aldrich.

- How to Use the pKa Table = Stop Being Confused!!!. (2023). YouTube.

- 6-Bromo-1-methyl-1H-indazole | 590417-94-0. (n.d.). Sigma-Aldrich.

- Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solv

- Indazole(271-44-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- 79762-54-2|6-Bromo-1H-indazole|BLD Pharm. (n.d.). BLDpharm.

- Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). JOCPR.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. marketpublishers.com [marketpublishers.com]

- 3. 865156-81-6|6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-Indazole|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. 865156-81-6 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-Indazole AKSci 3563AC [aksci.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel Methods for the Prediction of logP, pKa, and logD | Semantic Scholar [semanticscholar.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. jsr.org [jsr.org]

- 11. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. [2403.03092] Discovering Melting Temperature Prediction Models of Inorganic Solids by Combining Supervised and Unsupervised Learning [arxiv.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [ouci.dntb.gov.ua]

- 16. chemaxon.com [chemaxon.com]

- 17. Predicting Solubility | Rowan [rowansci.com]

- 18. researchgate.net [researchgate.net]

- 19. docs.chemaxon.com [docs.chemaxon.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. acdlabs.com [acdlabs.com]

- 22. researchgate.net [researchgate.net]

- 23. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Predicting the metabolic pathways of small molecules based on their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. rsc.org [rsc.org]

- 26. organicchemistrytutor.com [organicchemistrytutor.com]

- 27. m.youtube.com [m.youtube.com]

- 28. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]

- 29. CAUSol solubility prediction tool: Part 1 [baonguyen.group]

- 30. Physicochemical property prediction for small molecules using integral equation-based solvation models [eldorado.tu-dortmund.de]

- 31. escholarship.org [escholarship.org]

- 32. application.wiley-vch.de [application.wiley-vch.de]

- 33. 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR spectrum [chemicalbook.com]

- 34. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 35. researchgate.net [researchgate.net]

- 36. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole (CAS Number: 865156-81-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and this particular derivative offers a unique combination of functionalities for the synthesis of complex molecular architectures.[1] This guide will delve into the synthesis, analytical characterization, and potential applications of this compound, with a focus on providing practical insights for laboratory work and drug development programs.

Chemical Identity and Properties

IUPAC Name: 6-bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

CAS Number: 865156-81-6

Molecular Formula: C₁₂H₁₅BrN₂O

Molecular Weight: 283.17 g/mol

| Property | Value | Source |

| Appearance | Solid (predicted) | General knowledge |

| Purity | Typically >95% for research applications | [2] |

| Storage | Sealed in a dry environment, ideally at 2-8°C | [3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General chemical principles |

Strategic Importance in Medicinal Chemistry

The indazole core is a bioisostere of indole and is found in numerous biologically active compounds and approved drugs.[1] The strategic placement of substituents on the indazole ring of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole makes it a valuable intermediate for several reasons:

-

The 6-Bromo Group: This halogen atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, and amino moieties at this position, enabling extensive structure-activity relationship (SAR) studies.[2]

-

The 1-(3-methoxypropyl) Group: The N1-alkylation of the indazole ring is a common strategy in drug design to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability. The methoxypropyl chain can influence receptor binding and pharmacokinetic profiles.

-

The 3-Methyl Group: The presence of a small alkyl group at the C3 position can also impact biological activity and selectivity.

This combination of features makes 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole a key building block in the synthesis of targeted therapies, particularly kinase inhibitors for oncology and other indications.[4][5][6]

Synthesis and Purification

The synthesis of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole can be approached in a convergent manner, starting from the preparation of the core indazole scaffold followed by N-alkylation.

Synthesis of the Precursor: 6-Bromo-3-methyl-1H-indazole

A common route to 6-bromo-3-methyl-1H-indazole involves the diazotization and cyclization of a substituted aniline.

Workflow for the Synthesis of 6-Bromo-3-methyl-1H-indazole

Caption: Synthesis of the 6-bromo-3-methyl-1H-indazole precursor.

Experimental Protocol: Synthesis of 6-Bromo-3-methyl-1H-indazole (adapted from similar procedures for 6-bromo-1H-indazole[4])

-

Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-ethylaniline in a suitable solvent such as acetic acid. Add acetic anhydride and heat the mixture to facilitate the formation of N-(4-bromo-2-ethylphenyl)acetamide.

-

Diazotization and Cyclization: To the cooled solution of the acetamide, add a diazotizing agent like isoamyl nitrite in the presence of a base such as potassium acetate. The reaction is typically carried out in a suitable solvent like chloroform and heated to reflux. This step initiates the formation of the indazole ring system.

-

Hydrolysis and Work-up: After the reaction is complete, the reaction mixture is worked up, often involving an acidic hydrolysis step to remove the acetyl group, followed by neutralization and extraction with an organic solvent.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 6-bromo-3-methyl-1H-indazole.[7]

N1-Alkylation to Yield 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

The final step involves the regioselective N-alkylation of the 6-bromo-3-methyl-1H-indazole precursor. To favor alkylation at the N1 position, a strong, non-coordinating base in an aprotic solvent is typically employed.[8]

Workflow for N1-Alkylation

Caption: N1-alkylation of the indazole precursor.

Experimental Protocol: N1-Alkylation (a plausible route based on general procedures[9][10])

-

Deprotonation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Addition of Indazole: Slowly add a solution of 6-bromo-3-methyl-1H-indazole (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Re-cool the reaction mixture to 0 °C and add 1-bromo-3-methoxypropane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 16-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product, 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, the methyl group at C3, and the protons of the 3-methoxypropyl chain at N1. The chemical shifts and coupling patterns of the aromatic protons would be consistent with a 1,3,6-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the indazole core, the methyl group, and the 3-methoxypropyl substituent. The chemical shifts of C3 and C7a are particularly useful for confirming the N1-alkylation regiochemistry.[8]

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for the M and M+2 peaks).

-

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve cleavage of the N-alkyl chain and potentially the loss of the methoxy group.[11]

Applications in Drug Discovery

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its primary application lies in the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4][5][12][13][14] The 6-bromo position allows for the introduction of various functionalities that can interact with the hinge region or other key residues of the kinase active site. The N1-substituent can be tailored to occupy the solvent-exposed region and improve pharmacokinetic properties. For example, related indazole derivatives are utilized in the synthesis of inhibitors for kinases such as VEGFR-2.[5]

Other Therapeutic Areas

Indazole derivatives have shown promise in a variety of other therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: As antagonists for receptors like the CB1 receptor.[10]

-

Inflammatory Diseases: Some indazole-containing compounds exhibit anti-inflammatory properties.[1]

-

Infectious Diseases: The indazole nucleus has been explored for the development of antibacterial and antifungal agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16][17]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[15][16][17]

Conclusion

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure and the presence of multiple functionalization points allow for the efficient synthesis of diverse compound libraries. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering valuable insights for researchers and scientists working in the field of drug development. The continued exploration of this and related indazole derivatives holds significant promise for the discovery of novel therapeutics.

References

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. 865156-81-6|6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-Indazole|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 6. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]

- 7. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. WO2010104406A1 - Prodrug forms of kinase inhibitors and their use in therapy - Google Patents [patents.google.com]

- 13. WO2002022607A1 - Pyrazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

The Biological Versatility of Substituted 1H-Indazole Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole, a bicyclic heteroaromatic system featuring a benzene ring fused to a pyrazole ring, has firmly established itself as a "privileged structure" in medicinal chemistry.[1] This scaffold's unique electronic properties and the ease with which it can be functionalized at multiple positions have enabled the development of a vast library of derivatives. These compounds exhibit a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide range of human diseases.[2][3] Derivatives of indazole are found in numerous synthetic compounds and have demonstrated significant pharmacological properties, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[3][4]

This technical guide offers a comprehensive exploration of the multifaceted biological activities of substituted 1H-indazole derivatives. It is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into the core therapeutic areas where indazoles have shown the most promise: oncology, inflammation, infectious diseases, and neurology, supported by quantitative data and validated protocols.

Section 1: Potent Anticancer Activity of 1H-Indazole Derivatives

Substituted 1H-indazoles have emerged as a cornerstone in the development of novel anticancer agents. Their efficacy stems from their ability to modulate a variety of critical cellular pathways involved in cancer cell proliferation, survival, and metastasis.[1][5] Several indazole-based drugs, such as Pazopanib and Axitinib, are already in clinical use, validating the therapeutic potential of this scaffold.[1]

Mechanism of Action: Precision Targeting of Oncogenic Pathways

The primary anticancer mechanism of 1H-indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[6] By substituting the indazole core at different positions, medicinal chemists have developed potent and selective inhibitors for a range of kinases implicated in tumorigenesis.

-

Tyrosine Kinase Inhibition: Many indazole derivatives function as ATP-competitive inhibitors of tyrosine kinases. For example, Pazopanib targets VEGFR, and Axitinib is a potent inhibitor of VEGFRs.[4] Other targeted tyrosine kinases include Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and the Bcr-Abl fusion protein associated with chronic myeloid leukemia.[2] The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment, crucial for interacting with the ATP-binding site of many kinases.[5]

-

Serine/Threonine Kinase Inhibition: Derivatives have been developed to target serine/threonine kinases like the Pim kinase family and Apoptosis signal-regulating kinase 1 (ASK1), which are involved in cell survival and inflammatory signaling pathways that can contribute to cancer.[6] Furthermore, some derivatives have shown inhibitory activity against critical components of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.[7]

-

Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, certain 1H-indazole derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, compound 6o was shown to induce apoptosis by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[8][9] This leads to the arrest of the cell cycle and prevents further proliferation of malignant cells.

Caption: Key anticancer mechanisms of 1H-indazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1H-indazole derivatives is highly dependent on the nature and position of substituents.

-

C3 Position: Substitution at the C3 position is critical. An amine group, as seen in 1H-indazole-3-amine, serves as an excellent hinge-binding motif for kinases.[5] Attaching various moieties, such as pyrazine or ethynyl groups, can fine-tune selectivity and potency.[6][7]

-

C5 and C6 Positions: Modifications at these positions are crucial for exploring interactions with the solvent-exposed regions of target enzymes. Aromatic ring substitutions at the C-5 position via Suzuki coupling have been used to enhance activity.[5] Similarly, substitutions at the C6 position, such as with an N-(4-fluorobenzyl) group, have yielded compounds with potent antiproliferative activity and selectivity for cancer cells over normal cells.[10][11]

-

N1 Position: Substitution on the N1 nitrogen of the indazole ring can influence pharmacokinetic properties and potency. For instance, attaching a phenyl group has been shown to be favorable in some anti-inflammatory derivatives.[12]

Quantitative Anti-Cancer Data

The following table summarizes the in vitro antiproliferative activity of selected 1H-indazole derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| 6o | Piperazine-indazole derivative | K562 (Leukemia) | 5.15 | [8][9] |

| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal) | 14.3 | [10][11] |

| 109 | 1H-indazole derivative | EGFR T790M Mutant | 0.0053 (5.3 nM) | [2] |

| 82a | 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-1 Kinase | 0.0004 (0.4 nM) | [2] |

| Analog B (15) | Optimized R1 and R2 substituents | ASK1 Kinase | 0.012 (12 nM) | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The Methyl Thiazolyl Tetrazolium (MTT) assay is a colorimetric method fundamental for evaluating the cytotoxic potential of novel compounds.[5][8]

Principle: This assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.[5]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test 1H-indazole derivatives are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media to achieve final concentrations ranging from, for example, 0.625 to 10 µM.[5] 100 µL of each concentration is added to the respective wells. A positive control (e.g., 5-Fluorouracil) and a vehicle control (DMSO) are included.[5]

-

Incubation: The treated plates are incubated for 48 hours under standard culture conditions.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The supernatant is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

-

Data Acquisition: The absorbance is measured at 490 nm or 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Caption: Standard workflow for the MTT cytotoxicity assay.

Section 2: Anti-inflammatory Properties of 1H-Indazole Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. 1H-indazole derivatives have demonstrated significant anti-inflammatory potential, with some compounds showing efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).[12][13] The anti-inflammatory drugs Bendazac and Benzydamine are both based on the 1H-indazole scaffold.[4]

Mechanism of Action: Suppressing Inflammatory Mediators

The anti-inflammatory effects of indazoles are primarily achieved by inhibiting key enzymes and signaling molecules in the inflammatory cascade.

-

Cyclooxygenase-2 (COX-2) Inhibition: Similar to many NSAIDs, certain indazole derivatives act as inhibitors of the COX-2 enzyme.[13][14] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Molecular docking studies have shown that indazole derivatives can bind effectively within the active site of the COX-2 enzyme.[14][15]

-

Cytokine Inhibition: Indazoles can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[13] These cytokines play a central role in amplifying and sustaining the inflammatory response.

-

Free Radical Scavenging: The anti-inflammatory action of these compounds may also be attributed to their ability to scavenge free radicals, thus reducing oxidative stress which is closely linked to inflammation.[13]

Caption: Inhibition points of 1H-indazoles in the inflammatory cascade.

Quantitative Anti-Inflammatory Data

The following table presents data from both in vivo and in vitro studies, highlighting the anti-inflammatory efficacy of indazole derivatives.

| Compound | Assay | Result | Reference |

| Indazole | Carrageenan-induced paw edema (100 mg/kg) | 61.03% inhibition at 5h | [13] |

| 5-Aminoindazole | Carrageenan-induced paw edema (100 mg/kg) | 83.09% inhibition at 5h | [13] |

| Compound 1a | Carrageenan-induced paw edema (30 mg/kg) | Comparable to standard Etoricoxib | [12] |

| 6-Nitroindazole | In vitro IL-1β inhibition | IC₅₀ = 100.75 µM | [13] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Model

This is a classic and widely used in vivo model for evaluating acute anti-inflammatory activity.[12][13]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[13]

Step-by-Step Methodology:

-

Animal Acclimatization: Male Sprague Dawley or Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).

-

Grouping and Fasting: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., Diclofenac or Etoricoxib), and test groups receiving different doses of the 1H-indazole derivative.[12][13] Animals are fasted overnight before the experiment.

-

Compound Administration: The test compounds and standard drug are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Section 3: Antimicrobial Activity of 1H-Indazole Derivatives

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. 1H-indazole derivatives have shown promise as a scaffold for developing new antibacterial and antifungal drugs.[3][16]

Spectrum of Activity and SAR

Indazole derivatives have demonstrated activity against a range of pathogenic microbes.

-

Antibacterial Activity: Activity has been reported against both Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli.[3][17] Some derivatives also show potency against MDR strains of Enterococcus faecalis.[18]

-

Antifungal Activity: Certain compounds have shown inhibitory effects against fungi like Aspergillus niger and Candida albicans.[3][16]

-

SAR: The antimicrobial activity is influenced by the substituents. For example, compound 1d , 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, showed excellent activity against both B. subtilis and E. coli.[17] The presence of sulfonamide and carbamate moieties on a 5-nitro-1H-indazole core has also been shown to confer potent antimicrobial properties.[3]

Quantitative Antimicrobial Data

| Compound ID | Organism | Activity Measurement | Result | Reference |

| Compound 66 | Bacillus subtilis (Gram +) | Zone of Inhibition | 22 mm | [3] |

| Compound 66 | Escherichia coli (Gram -) | Zone of Inhibition | 46 mm | [3] |

| Compound 1d | B. subtilis & E. coli | Cup Plate Method | Best activity at 300 µg/ml | [17] |

| Compound 5 | S. aureus & S. epidermidis | MIC | 64-128 µg/mL | [18] |

| Compound 76 | Aspergillus niger (Fungus) | Zone of Inhibition | 19.4 mm | [3] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: A pure culture of the test microorganism is grown overnight. The culture is then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test indazole derivative is serially diluted (two-fold) in broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C for bacteria or an appropriate temperature for fungi.

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

Section 4: Neurological Activity and Neuroprotection

1H-indazole derivatives are being actively investigated for their potential in treating complex neurological disorders like Parkinson's disease (PD) and Alzheimer's disease (AD).[19][20] Their mechanisms often involve the targeted inhibition of key enzymes that play a role in neurodegeneration and mood regulation.

Mechanism of Action: Targeting Key Neurological Enzymes

-

Monoamine Oxidase (MAO) Inhibition: Indazoles have been developed as potent inhibitors of MAO, particularly the MAO-B isoform.[20] Inhibition of MAO-B prevents the breakdown of dopamine in the brain, a key strategy in the management of Parkinson's disease.

-

Kinase Inhibition in Neurodegeneration: Several kinases are implicated in the pathology of neurodegenerative diseases. Indazole derivatives have been shown to inhibit:

-

Glycogen Synthase Kinase 3 (GSK-3): A key enzyme in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles in Alzheimer's disease.[20]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in this kinase are a common genetic cause of Parkinson's disease.[20]

-

c-Jun N-terminal Kinase 3 (JNK3): A kinase predominantly expressed in the brain that is involved in neuronal apoptosis. Potent and selective JNK3 inhibitors based on the indazole scaffold have been developed with high brain penetration.[21]

-

Caption: Key enzymatic targets of 1H-indazoles in neurological disorders.

Conclusion and Future Directions

The 1H-indazole scaffold is undeniably a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. The extensive research into its derivatives has yielded potent modulators of kinases, inflammatory mediators, microbial targets, and neurological enzymes. The clinical success of indazole-based drugs further cements its status as a privileged framework for drug discovery.

Future research will likely focus on refining the selectivity of these derivatives to minimize off-target effects, thereby improving safety profiles. The development of covalent inhibitors and allosteric modulators based on the indazole scaffold could provide new avenues for targeting traditionally "undruggable" proteins. Furthermore, exploring novel substitutions and hybrid molecules that combine the indazole core with other pharmacophores may lead to multifunctional drugs capable of addressing complex, multifactorial diseases. The continued exploration of this remarkable scaffold promises to deliver the next generation of innovative therapeutics.

References

-

Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. (n.d.). Hep Journals. [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (n.d.). CoLab. [Link]

-

Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8683. [Link]

-

Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023). PubMed. [Link]

-

Shaikh, M. S., Shaikh, P. M., Pasha, M., Badsah, S. A., & Wagh, S. B. (2022). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. GSC Biological and Pharmaceutical Sciences, 18(03), 131–137. [Link]

-

Hoang, N. X., Hoang, V.-H., Ngo, T., Vu, T. Y., & Tran, P.-T. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581–588. [Link]

-

(PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. (n.d.). ResearchGate. [Link]

-

Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. (n.d.). GSC Online Press. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). ResearchGate. [Link]

-

development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. (n.d.). Semantic Scholar. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8683. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (n.d.). ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health (NIH). [Link]

-

(PDF) Indazole-based antiinflammatory and analgesic drugs. (n.d.). ResearchGate. [Link]

-

Colombo, M., Ciomei, M., Amboldi, N., Ruzzene, M., Pinna, L. A., & Menta, E. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 57(5), 2005–2022. [Link]

-

(PDF) Importance of Indazole against Neurological Disorders. (n.d.). ResearchGate. [Link]

-

Importance of Indazole against Neurological Disorders. (n.d.). Bentham Science. [Link]

-

Kumar, S., & Singh, N. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(10), FF01–FF04. [Link]

-

Panda, S. S., Sahoo, S., Sahoo, S. K., & Mohapatra, P. K. (2022). Impact of Indazole scaffold as Antibacterial and Antifungal agent. Current Topics in Medicinal Chemistry, 22(20), 1709–1721. [Link]

-

(PDF) Different biological activities reported with Indazole derivatives. (n.d.). ResearchGate. [Link]

-

Rullo, M., Petrelli, R., Di Giamberardino, L., Di Masi, A., Tasso, B., Bruno, A., Brancale, A., De Vecchis, A., Di Sotto, A., & Fiorito, S. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5221. [Link]

-

Li, Z., Wityak, J., Keding, S. J., Canne-Bannen, L., Lee, M.-R., Tunoori, A. R., Ye, N., Wang, X., O’Malley, K., He, M., O’Neill, D. J., Zupa-Fernandez, A., Garlisi, C. G., Schlegel, K., Fotouhi, N., & Hale, J. J. (2012). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 3(4), 324–328. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | CoLab [colab.ws]

- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. journal.hep.com.cn [journal.hep.com.cn]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS | Semantic Scholar [semanticscholar.org]

- 16. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journal.hep.com.cn [journal.hep.com.cn]

- 18. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benthamscience.com [benthamscience.com]

- 21. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Indazole Compounds

Part 1: The Indazole Scaffold - A Privileged Structure in Modern Drug Discovery

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents what medicinal chemists refer to as a "privileged scaffold".[1] This designation is earned by its repeated appearance in compounds targeting a wide array of biological entities, leading to diverse pharmacological activities.[2] Indazole derivatives are foundational to numerous approved therapeutics and clinical candidates, particularly in oncology, where they frequently function as potent protein kinase inhibitors.[3][4] Marketed drugs such as Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor) underscore the scaffold's therapeutic versatility.[4]

The journey from a novel synthesized indazole compound to a viable drug candidate is a rigorous process of multi-parameter optimization. The initial and most critical phase of this journey is the in vitro evaluation. This guide provides a comprehensive framework for this process, structured not as a rigid checklist, but as a logical cascade of experiments. Each stage is designed to answer fundamental questions about the compound's viability, from its basic drug-like properties to its specific biological activity and early safety profile. As Senior Application Scientists, our role is not just to perform assays, but to understand the causality behind each experimental choice, ensuring that the data generated is a self-validating foundation for critical project decisions.

Part 2: Foundational Assessment - Is the Compound 'Drug-Like'?

Before committing resources to complex and expensive cell-based assays, a foundational in silico or physicochemical assessment is paramount. The goal is to predict the compound's potential for oral bioavailability, a key characteristic for many drug development programs. The most widely accepted framework for this initial screen is Lipinski's Rule of Five.[5]

The Causality Behind the 'Rule of Five' : Formulated by Christopher Lipinski in 1997, this rule is not a strict law but a set of guidelines based on the empirical observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[5][6] Violating more than one of these rules increases the likelihood of poor absorption or permeation, flagging the compound for potential downstream challenges.[7] For instance, a high molecular weight can impede passive diffusion across cell membranes, while excessive lipophilicity (high LogP) can lead to poor solubility and potential accumulation in fatty tissues.[8]

| Parameter | Lipinski's Guideline | Rationale for Inclusion |

| Molecular Weight (MW) | < 500 Daltons | Influences solubility, diffusion, and overall absorption.[9] |

| LogP (Octanol-water partition coefficient) | < 5 | A measure of lipophilicity; balance is key for membrane permeability and solubility.[8] |

| Hydrogen Bond Donors | ≤ 5 | High numbers can reduce permeability across the lipid bilayer of cell membranes.[5] |

| Hydrogen Bond Acceptors | ≤ 10 | Similar to donors, excessive acceptors can hinder membrane permeability.[5] |

Table 1: Summary of Lipinski's Rule of Five for assessing 'drug-likeness'.

Adherence to these guidelines serves as an essential first-pass filter, allowing research teams to prioritize compounds with a higher intrinsic probability of success in subsequent biological testing.[9]

Part 3: Primary Efficacy Screening - Antiproliferative and Cytotoxic Activity

Once a compound is deemed to have favorable physicochemical properties, the first biological question is typically: does it have an effect on living cells? For indazoles developed as anti-cancer agents, this translates to assessing their ability to inhibit cell proliferation or induce cell death.[10] Tetrazolium salt-based colorimetric assays are the workhorses for this stage due to their simplicity, reliability, and amenability to high-throughput screening.[11][12]

The Principle of Cellular Redox Potential : Assays like MTT and XTT operate on a shared biochemical principle: they measure the metabolic activity of living cells. Mitochondrial dehydrogenases in viable, metabolically active cells reduce a tetrazolium salt to a colored formazan product. The intensity of this color is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[12]

The primary distinction between the two most common assays, MTT and XTT, lies in the solubility of the formazan product.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : Forms a purple formazan crystal that is insoluble in water. This necessitates an additional solubilization step with an organic solvent like DMSO, which can introduce variability and is harsher on the cells.[11][13]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) : Forms an orange formazan product that is water-soluble. This innovation eliminates the solubilization step, streamlining the protocol and reducing potential errors.[14]

For this reason, the XTT assay is often preferred for modern screening workflows.[14]

Experimental Protocol: XTT Cell Viability Assay

This protocol is designed to determine the IC₅₀ (half-maximal inhibitory concentration) of a novel indazole compound against a cancer cell line (e.g., 4T1 breast cancer cells[10]).

-

Cell Seeding :

-

Culture cells to ~80% confluency under standard conditions (e.g., 37°C, 5% CO₂).

-

Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL in complete culture medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. This yields 5,000 cells per well.

-

Include wells for 'no cell' (media only) and 'untreated' (cells with vehicle only) controls.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment :

-

Prepare a 2X stock concentration series of the indazole compound in complete culture medium from a 10 mM DMSO stock. A typical 8-point, 3-fold serial dilution might range from 200 µM to 0.09 µM. The final DMSO concentration should not exceed 0.5%.

-

Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well.

-

Incubate for the desired exposure period (e.g., 48 or 72 hours).

-

-

XTT Reagent Addition :

-

Shortly before the end of the incubation, prepare the activated XTT solution. Thaw the XTT reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions (e.g., 1 part electron-coupling reagent to 50 parts XTT reagent).[11]

-

Add 50 µL of the activated XTT solution to each well, including controls.[11]

-

-

Incubation and Measurement :

-

Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[11] The incubation time should be optimized based on the cell line's metabolic rate.

-

Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[11]

-

-

Data Analysis :

-

Subtract the absorbance of the 'no cell' control from all other readings.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the 'untreated' vehicle control (% Viability).

-

Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

-

Part 4: Target-Specific Activity - Does It Hit the Mark?

Many indazole compounds are designed as inhibitors of specific protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[3][4] A mutated or overactive kinase can act as an oncogenic driver, making it an attractive therapeutic target.[3] After confirming a compound's antiproliferative activity, the next logical step is to verify that this effect is mediated by the inhibition of its intended target kinase.

The Principle of Kinase Inhibition Assays : The fundamental reaction catalyzed by a kinase is the transfer of a phosphate group from ATP to a substrate protein. Therefore, a kinase inhibition assay must quantify this activity. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[15] It's a luminescence-based assay with two steps: first, the remaining ATP is depleted, and second, the ADP produced is converted back into ATP, which then drives a luciferase reaction. The light output is directly proportional to kinase activity.

High-Level Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines the general steps to determine the IC₅₀ of an indazole compound against its purified target kinase.

-

Reagent Preparation :

-

Prepare a kinase reaction buffer containing the purified target kinase enzyme and its specific substrate (peptide or protein).

-

Prepare a stock solution of ATP at a concentration relevant to the kinase's Kₘ (Michaelis constant) for ATP.

-

Serially dilute the novel indazole compound in the appropriate buffer.

-

-

Kinase Reaction :

-